molecular formula C6H10N4O2 B7976665 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide

Cat. No.: B7976665
M. Wt: 170.17 g/mol
InChI Key: VSANZYQCBSEJDX-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide is an acetohydrazide derivative featuring a 1-methylpyrazole moiety linked via an ether oxygen to the acetohydrazide backbone (CH3CONHNH2). This compound serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of Schiff bases, heterocyclic derivatives (e.g., oxadiazoles, thiazoles), and bioactive molecules.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)oxyacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-10-3-5(2-8-10)12-4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSANZYQCBSEJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate in the presence of a suitable coupling agent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Antimicrobial Activity

Hydrazides, including 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide, have been extensively studied for their antimicrobial properties. Research indicates that derivatives of hydrazides exhibit significant activity against a range of bacterial strains.

  • Mechanism of Action : The antimicrobial effects are often attributed to the ability of these compounds to inhibit bacterial enzymes or disrupt cellular processes. For instance, Lee et al. demonstrated that certain hydrazide derivatives serve as selective inhibitors of S. aureus β-ketoacyl acyl carrier protein synthase III, showcasing their potential as antibacterial agents .
  • Case Studies : A study by Malhotra et al. evaluated a series of hydrazide derivatives against various bacteria, revealing some compounds with minimum inhibitory concentration (MIC) values as low as 1.45 µg/ml against B. subtilis . This suggests that modifications in the hydrazide structure can significantly enhance antibacterial efficacy.

Anticancer Properties

The anticancer potential of this compound and its derivatives has been a focal point in recent drug design efforts.

  • Cytotoxic Activity : Several studies have reported the cytotoxic effects of pyrazole derivatives on various cancer cell lines. For example, compounds derived from pyrazole structures have shown IC50 values in the low micromolar range against MCF7 and A549 cancer cell lines, indicating strong anticancer activity .
  • Mechanisms of Action : The anticancer activity is often linked to the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression. Zheng et al. highlighted that certain pyrazole derivatives can induce apoptosis in cancer cells through mechanisms involving cyclin-dependent kinase (CDK) inhibition .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, compounds similar to this compound have demonstrated anti-inflammatory activities.

  • Research Findings : A review indicated that pyrazole derivatives possess significant anti-inflammatory effects, with some compounds showing comparable efficacy to established anti-inflammatory drugs like Indomethacin . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of hydrazide derivatives.

Compound StructureActivity TypeMIC/IC50 ValueReference
N'-(4-hydroxyphenyl)-2-(naphthalen-1-yloxy)acetohydrazideAntibacterial1.45 µg/ml
N-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazoleAnticancerIC50 = 4.2 µM
N-(4-fluorophenyl)-2,3-dihydro-imidazo[1,2-b]pyrazoleAnti-inflammatoryIC50 = 3.8 nM

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The acetohydrazide scaffold is highly modular, with biological and physicochemical properties influenced by substituents on the aromatic or heterocyclic moiety. Key comparisons include:

Heterocyclic Backbone Differences
  • Coumarin-Based Analogs: Compounds like 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (MW ~260) and 2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide incorporate a coumarin ring. Coumarins are known for fluorescence, anticoagulant activity, and enzyme inhibition (e.g., acetylcholinesterase) . In contrast, the pyrazole backbone in the target compound may enhance metabolic stability due to reduced oxidative susceptibility compared to coumarin’s lactone ring.
  • Naphthyridine and Quinoxaline Derivatives: 2-(2,7-dimethyl-1,8-naphthyridin-4-yloxy)acetohydrazide and 2-[(3-methylquinoxalin-2-yl)oxy]acetohydrazide feature bicyclic systems with nitrogen atoms.
  • Pyridine and Indole Derivatives: Pyridine-based analogs (e.g., 2-{[3-cyano-6-(2-naphthyl)pyridin-2-yl]oxy}acetohydrazide ) and indole-containing derivatives (e.g., 2-[(1H-indol-4-yl)oxy]acetohydrazide ) offer distinct hydrogen-bonding capabilities. The indole’s NH group enhances interactions with biological targets, while the pyrazole’s methyl group in the target compound may prioritize hydrophobic interactions.
Functional Group Modifications
  • Schiff Base Derivatives :
    N'-(4-methoxybenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide and other Schiff bases (e.g., compound 3 in ) introduce imine (C=N) groups, which are prone to hydrolysis but offer enhanced reactivity for further derivatization. The target compound, lacking a Schiff base, may exhibit greater stability under physiological conditions.

  • Electron-Withdrawing Substituents: Analogs like 2-[3-hydroxy-4-(trifluoromethyl-pyrazol)phenoxy]acetohydrazide and 2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide incorporate CF3 and Cl groups, respectively. These substituents increase electrophilicity and metabolic resistance compared to the target’s methyl group, which is electron-donating and less sterically demanding.
Physicochemical Properties
  • logP : The target’s methyl group increases lipophilicity (predicted logP ~1.2) compared to hydroxyl-containing analogs (e.g., compound in , logP ~2.5 due to CF3).

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Weight Key Substituents Notable Properties/Activities Source
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide (Target) 184.17 1-Methylpyrazole High stability, modular synthesis -
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide ~260 Coumarin AChE inhibition, fluorescence
2-[(3-Methylquinoxalin-2-yl)oxy]acetohydrazide ~273.28 Quinoxaline Antitubercular, anti-inflammatory
N'-(4-Methoxybenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide 258.28 Pyrazole, Schiff base Antimicrobial potential
2-[3-Hydroxy-4-(trifluoromethyl-pyrazol)phenoxy]acetohydrazide ~400 CF3, Phenol Enhanced metabolic resistance

Biological Activity

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide is a compound that belongs to the pyrazole family, which has garnered significant attention due to its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including anti-inflammatory, anticancer, antibacterial, and antioxidant properties. This article aims to explore the biological activity of this specific compound, highlighting relevant studies, case findings, and data tables.

Chemical Structure

The molecular formula of this compound can be represented as follows:

C7H10N4O2\text{C}_7\text{H}_{10}\text{N}_4\text{O}_2

The structure features a pyrazole ring substituted with an acetohydrazide moiety, which is crucial for its biological interactions.

1. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have shown cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
AMCF-70.08
BNCI-H4603.79
CHep-23.25
DA54926

These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

Table 2: Anti-inflammatory Activity Data

CompoundInhibition AssayIC50 (µM)Reference
ECOX-140
FCOX-230

Studies have shown that compounds like this compound can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6.

3. Antibacterial Activity

Pyrazole derivatives also exhibit antibacterial properties. Research has indicated that they can disrupt bacterial cell membranes, leading to cell lysis.

Table 3: Antibacterial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
GE. coli15
HS. aureus10

These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Combination Therapy : A study evaluated the synergistic effects of combining pyrazole derivatives with conventional chemotherapeutics like doxorubicin in breast cancer models. Results indicated enhanced cytotoxicity when used in combination compared to monotherapy .
  • Mechanistic Studies : Research involving molecular docking studies has provided insights into the binding interactions of pyrazole derivatives with key proteins involved in cancer progression and inflammation .

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